molecular formula C12H9N3O B2913110 6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile CAS No. 2097951-62-5

6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile

Cat. No. B2913110
CAS RN: 2097951-62-5
M. Wt: 211.224
InChI Key: WHBLGLSOFHGZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is above 300°C .
  • Spectral Data : It can be characterized using techniques such as mass spectra, ^1H NMR, ^13C NMR, and X-ray diffraction analysis .

Scientific Research Applications

Antinociceptive Agents

The compound has been studied for its potential as an antinociceptive agent . In a study, the antinociceptive properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives were evaluated in mice, using the abdominal constriction test . The most active compounds were found to inhibit the number of abdominal constrictions, at 50 mg/kg dose, in a significant percentage of the sample .

COX-2 Inhibitors

“6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile” has been studied for its potential as a COX-2 inhibitor . All synthesized compounds demonstrated potent activity at minimal concentrations, with IC 50 values in the submicromolar range . Some of the compounds were found to have COX-2 percent inhibition and IC 50 values nearly equal to Celecoxib .

Anticancer Agents

The compound has also been studied for its potential as an anticancer agent . Some of the pyrimidine derivatives demonstrated anticancer activity comparable to or better than doxorubicin against four cell lines, i.e., MCF-7, A549, A498, and HepG2, with IC 50 values in nanomolar .

Apoptosis Induction

One of the compounds was found to seize cell growth at the sub-G1 and G2/M phases, as well as increase the proportion of early and late apoptotic rates in MCF-7 cells .

Antiviral Agents

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Future Directions

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Link

properties

IUPAC Name

6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12/h2-6,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBLGLSOFHGZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=NC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)pyrimidine-4-carbonitrile

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